3-Butylidene-6,7-dihydroxy-4,5-dihydro-2-benzofuran-1(3H)-one
Description
3-Butylidene-6,7-dihydroxy-4,5-dihydro-2-benzofuran-1(3H)-one is a synthetic organic compound belonging to the benzofuran family. Benzofurans are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound, with its unique structure, has garnered interest in various fields of scientific research.
Properties
CAS No. |
106533-39-5 |
|---|---|
Molecular Formula |
C12H14O4 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
3-butylidene-6,7-dihydroxy-4,5-dihydro-2-benzofuran-1-one |
InChI |
InChI=1S/C12H14O4/c1-2-3-4-9-7-5-6-8(13)11(14)10(7)12(15)16-9/h4,13-14H,2-3,5-6H2,1H3 |
InChI Key |
PHOTYFORNUMWJM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC=C1C2=C(C(=C(CC2)O)O)C(=O)O1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butylidene-6,7-dihydroxy-4,5-dihydro-2-benzofuran-1(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available precursors such as 2-hydroxybenzaldehyde and butanal.
Condensation Reaction: The key step involves a condensation reaction between 2-hydroxybenzaldehyde and butanal in the presence of a base such as sodium hydroxide. This forms the butylidene intermediate.
Cyclization: The intermediate undergoes cyclization under acidic conditions to form the benzofuran ring.
Hydroxylation: The final step involves hydroxylation at the 6 and 7 positions using a suitable oxidizing agent like hydrogen peroxide.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques like chromatography may be employed.
Chemical Reactions Analysis
Types of Reactions
3-Butylidene-6,7-dihydroxy-4,5-dihydro-2-benzofuran-1(3H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The butylidene group can be reduced to a butyl group.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenating agents like bromine or chlorine.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of 3-butyl-6,7-dihydroxy-4,5-dihydro-2-benzofuran-1(3H)-one.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-Butylidene-6,7-dihydroxy-4,5-dihydro-2-benzofuran-1(3H)-one has been studied for various applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating diseases like cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Butylidene-6,7-dihydroxy-4,5-dihydro-2-benzofuran-1(3H)-one involves:
Molecular Targets: Interaction with enzymes and receptors involved in oxidative stress and inflammation.
Pathways: Modulation of signaling pathways like the NF-κB pathway, which plays a role in inflammation and immune response.
Comparison with Similar Compounds
Similar Compounds
- 3-Butyl-6,7-dihydroxy-4,5-dihydro-2-benzofuran-1(3H)-one
- 3-Butylidene-6,7-dimethoxy-4,5-dihydro-2-benzofuran-1(3H)-one
Uniqueness
3-Butylidene-6,7-dihydroxy-4,5-dihydro-2-benzofuran-1(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
